molecular formula C7H6N2 B023959 2-Aminobenzonitrile CAS No. 1885-29-6

2-Aminobenzonitrile

Cat. No.: B023959
CAS No.: 1885-29-6
M. Wt: 118.14 g/mol
InChI Key: HLCPWBZNUKCSBN-UHFFFAOYSA-N
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Description

Anthranilonitrile, also known as 2-aminobenzonitrile, is an organic compound with the molecular formula C7H6N2. It is a derivative of benzonitrile and contains both an amino group and a nitrile group attached to a benzene ring. This compound is a valuable intermediate in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry.

Scientific Research Applications

Anthranilonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.

    Biology: Anthranilonitrile derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: Anthranilonitrile is used in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

Anthranilonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

Anthranilonitrile has been used in the synthesis of new quinoline and quinazoline derivatives . Its future directions could involve further exploration of its reactivity and potential applications in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthranilonitrile can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid, which reduces the nitro group to an amino group, forming anthranilonitrile. Another method involves the reaction of o-bromobenzonitrile with ammonia in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, anthranilonitrile is often produced through the catalytic hydrogenation of o-nitrobenzonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Anthranilonitrile undergoes various chemical reactions, including:

    Oxidation: Anthranilonitrile can be oxidized to form anthranilic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group in anthranilonitrile can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in anthranilonitrile can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Anthranilic acid.

    Reduction: 2-Aminobenzylamine.

    Substitution: Various substituted anthranilonitrile derivatives.

Comparison with Similar Compounds

Anthranilonitrile can be compared with other similar compounds, such as:

    Benzonitrile: Lacks the amino group present in anthranilonitrile.

    Anthranilic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-Aminobenzamide: Contains an amide group instead of a nitrile group.

Uniqueness: Anthranilonitrile’s unique combination of an amino group and a nitrile group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

2-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPWBZNUKCSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051824
Record name 2-Aminobenzonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1885-29-6
Record name 2-Aminobenzonitrile
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Record name 2-Aminobenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-amino-
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Record name 2-Aminobenzonitrile
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Record name Anthranilonitrile
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Record name 2-AMINOBENZONITRILE
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Synthesis routes and methods

Procedure details

To 2 ml of a solution of 2M of boron trichloride in methylene chloride were added a solution of 0.93 g of aniline in 10 ml of methylene chloride, 1.2 ml of trichloroacetonitrile and 1.2 ml of stannic chloride under ice-cooling. The mixture was refluxed on an oil bath for 24 hr. and poured into a mixture of 16 g of potassium carbonate and 32 ml of methanol under ice-cooling. The mixture was refluxed on an oil bath for 1 hr., filtered to remove the insoluble material and evaporated under reduced pressure. The residue was mixed with water and extracted with ether. The ether layer was washed with dilute HCl, dried over anhydrous magnesium sulfate and evaporated. The residue was purified on a Lobar column. The eluate with 5% ethyl acetate-methylene chloride was evaporated and the residue was recrystallized from ether-petroleum ether to give 0.538 g of anthranilonitrile as crystals melting at 48°-50° C.
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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